4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14 . This interaction can lead to changes in the kinase’s activity, potentially influencing various cellular processes.
Biochemical Pathways
Given its target, it is likely to impact pathways involving the mitogen-activated protein kinase 14 . The downstream effects of these changes could include alterations in cell proliferation, differentiation, and stress response.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on the Mitogen-activated protein kinase 14 . Changes in this kinase’s activity can influence a wide range of cellular processes, potentially leading to varied molecular and cellular outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the formal condensation of the carboxy group of 4-phenoxybenzoic acid with the amino group of (pyridin-2-yl)methylamine . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound.
Scientific Research Applications
4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide include:
- 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- 4-phenoxybenzoic acid
- (pyridin-2-yl)methylamine
Uniqueness
This compound is unique due to its specific structural features and the presence of both phenoxy and pyridinyl groups
Properties
IUPAC Name |
4-phenoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-24(22,20-14-15-6-4-5-13-19-15)18-11-9-17(10-12-18)23-16-7-2-1-3-8-16/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPVVPZCTWNUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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